Introduction: The Strategic Value of the Isoquinoline Scaffold
Introduction: The Strategic Value of the Isoquinoline Scaffold
An In-Depth Technical Guide to 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS 2411635-02-2)
Authored for Researchers, Scientists, and Drug Development Professionals
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure is present in numerous natural alkaloids, such as morphine and papaverine, and it forms the foundation of a wide array of synthetic compounds with significant pharmacological activities.[1][3] Isoquinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4][5] The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.[6]
This guide focuses on a specific, highly functionalized derivative: 6-Bromo-1-chloro-8-fluoroisoquinoline . With its distinct pattern of halogen substituents, this compound is not merely another isoquinoline; it is a versatile synthetic building block designed for strategic, multi-directional chemical modifications. The presence of a chloro group at the C1 position, a bromo group at the C6 position, and a fluoro group at the C8 position offers orthogonal reactive handles. This allows for sequential, site-selective reactions, making it an exceptionally valuable intermediate for constructing complex molecular architectures and generating diverse libraries of compounds for drug discovery programs.[7]
This document serves as a technical resource, consolidating known properties, exploring plausible synthetic strategies, mapping potential chemical reactivity, and discussing the compound's application in modern research and development.
Section 1: Core Physicochemical and Spectroscopic Data
While extensive peer-reviewed literature on this specific molecule is not yet available, a wealth of data can be compiled from chemical supplier technical sheets and computational predictions.[8] These properties are fundamental for planning synthetic transformations, ensuring safe handling, and conducting analytical characterization.
| Property | Value | Source |
| CAS Number | 2411635-02-2 | [9][10] |
| Molecular Formula | C₉H₄BrClFN | |
| Molecular Weight | 260.49 g/mol | [9] |
| Appearance | Solid | [11] |
| Purity | Typically ≥95% - 98% | [9] |
| InChI Key | HJWTZNMYQGDTCH-UHFFFAOYSA-N | |
| SMILES | C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl | [8] |
| Storage Conditions | Refrigerated, in a dry, well-ventilated area under an inert atmosphere. | |
| Predicted XlogP | 3.9 | [8] |
| Predicted Collision Cross Section ([M+H]⁺) | 141.2 Ų | [8] |
Section 2: Synthetic Strategy and Retrosynthetic Analysis
The Bischler-Napieralski synthesis is a powerful method that involves the cyclization of a β-phenylethylamine derivative.[2][3] This approach is particularly suitable for constructing 1-substituted isoquinolines. The key steps would involve the acylation of a substituted phenylethylamine followed by a phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) mediated cyclization and subsequent aromatization.
Proposed Forward Synthesis Workflow
A plausible forward synthesis based on this analysis provides a clear path from commercially available precursors to the target molecule. This workflow highlights the key transformations required.
Section 3: Chemical Reactivity and Strategic Applications
The true value of 6-Bromo-1-chloro-8-fluoroisoquinoline lies in its potential for selective, sequential chemical modifications. The different halogens possess distinct reactivities, allowing for a controlled and stepwise elaboration of the molecular structure.
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C1-Chloro Position : The chlorine atom at the C1 position is analogous to an α-chloro group on a pyridine ring. It is electron-deficient and highly activated towards Nucleophilic Aromatic Substitution (SₙAr) . This position readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity provides a primary and highly reliable site for introducing diversity.
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C6-Bromo Position : The bromine atom on the benzene ring is a classic handle for transition-metal-catalyzed cross-coupling reactions . It is an ideal site for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of aryl, alkyl, alkynyl, and amino substituents.
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C8-Fluoro Position : The fluorine atom is generally the least reactive of the three halogens towards common transformations. It is not readily displaced by nucleophiles nor does it participate in standard cross-coupling reactions under conditions that would activate the C-Br or C-Cl bonds. Its primary role is to modulate the electronic properties of the isoquinoline ring system, potentially influencing the molecule's biological activity and metabolic stability.
This differential reactivity allows for a synthetic strategy where an SₙAr reaction is first performed at the C1 position, followed by a cross-coupling reaction at the C6 position, using the distinct reactivity of each halogen to control the reaction sequence.
Section 4: Potential Applications in Drug Discovery
Substituted isoquinolines are a cornerstone of many therapeutic areas. The unique tri-halogenated pattern of 6-Bromo-1-chloro-8-fluoroisoquinoline makes it an ideal starting point for exploring several promising avenues:
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Oncology : Many isoquinoline derivatives exhibit potent anticancer activity by targeting critical cellular pathways, such as topoisomerase I/II, microtubules, or protein kinases.[5][6] The ability to introduce diverse substituents at the C1 and C6 positions allows for the synthesis of libraries aimed at discovering novel kinase inhibitors or DNA-intercalating agents.
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Anti-inflammatory Agents : Certain substituted isoquinolines have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[14] The core structure of this compound could be elaborated to develop new inhibitors for treating inflammatory diseases.
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Antimicrobial Development : The isoquinoline scaffold is found in compounds with activity against bacteria and other microbes.[1][7] This building block can be used to generate novel derivatives for screening against drug-resistant pathogens.
Section 5: Safety, Handling, and Storage
As a halogenated, reactive chemical intermediate, 6-Bromo-1-chloro-8-fluoroisoquinoline requires careful handling to ensure laboratory safety. The following information is aggregated from supplier Safety Data Sheets (SDS).[11]
| Hazard Type | GHS Classification | Precautionary Recommendations |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
General Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid dust formation and inhalation.
-
Store the compound in a tightly sealed container in a refrigerator, preferably under an inert atmosphere like argon or nitrogen.
Section 6: Exemplary Experimental Protocol: Suzuki Cross-Coupling
This section provides a detailed, self-validating protocol for a hypothetical Suzuki-Miyaura cross-coupling reaction at the C6-bromo position. The causality for each step is explained to demonstrate an experienced approach.
Objective: To synthesize 6-(4-methoxyphenyl)-1-chloro-8-fluoroisoquinoline.
Rationale: This reaction is chosen to demonstrate the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact. A palladium catalyst is used, which has high selectivity for activating aryl bromides over aryl chlorides under these conditions. A mild base like sodium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions. The solvent system provides good solubility for both organic and inorganic reagents.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 6-Bromo-1-chloro-8-fluoroisoquinoline | 260.49 | 260 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Methodology:
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Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-1-chloro-8-fluoroisoquinoline (260 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Causality: A flame-dried flask under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst by oxygen and moisture. Using a slight excess of the boronic acid ensures the complete consumption of the starting material.
-
-
Solvent and Base Addition: Add the solvent system of 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (1 mL, containing 2.0 mmol Na₂CO₃).
-
Causality: The dioxane/water mixture is a standard solvent system for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base. The base is essential for the catalytic cycle, promoting the transmetalation step.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes by bubbling the gas through the solution.
-
Causality: The Pd(0) catalyst is sensitive to oxidation. Thoroughly deoxygenating the reaction mixture is paramount for achieving high yield and preventing catalyst decomposition.
-
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential byproduct formation from prolonged heating.
-
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic salts (base, boronic acid byproducts) and the water-soluble portion of the solvent. The brine wash removes residual water from the organic phase. Drying over sodium sulfate is the final step to remove trace water before solvent evaporation.
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-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)-1-chloro-8-fluoroisoquinoline.
-
Causality: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.
-
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